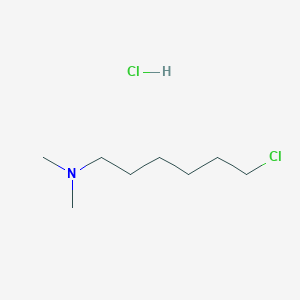
6-Chloro-N,N-dimethylhexan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N,N-dimethylhexan-1-amine hydrochloride is an organic compound with the molecular formula C8H18ClN. It is a derivative of hexanamine, where the amine group is substituted with a chlorine atom and two methyl groups. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N,N-dimethylhexan-1-amine hydrochloride typically involves the reaction of 6-chlorohexan-1-amine with dimethylamine. The reaction is carried out under controlled conditions to ensure the proper substitution of the amine group. The general reaction can be represented as:
[ \text{6-chlorohexan-1-amine} + \text{dimethylamine} \rightarrow \text{6-Chloro-N,N-dimethylhexan-1-amine} ]
The reaction is usually performed in an organic solvent such as ethanol or methanol, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N,N-dimethylhexan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of secondary or primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include 6-hydroxy-N,N-dimethylhexan-1-amine, 6-cyano-N,N-dimethylhexan-1-amine, and 6-thio-N,N-dimethylhexan-1-amine.
Oxidation Reactions: The major product is 6-Chloro-N,N-dimethylhexan-1-amine oxide.
Reduction Reactions: Products include N,N-dimethylhexan-1-amine and hexan-1-amine.
Scientific Research Applications
6-Chloro-N,N-dimethylhexan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Chloro-N,N-dimethylhexan-1-amine hydrochloride involves its interaction with specific molecular targets. The chlorine atom and the dimethylamine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
6-Chlorohexan-1-amine: Lacks the dimethylamine substitution.
N,N-Dimethylhexan-1-amine: Lacks the chlorine substitution.
6-Hydroxy-N,N-dimethylhexan-1-amine: Hydroxy group instead of chlorine.
Uniqueness
6-Chloro-N,N-dimethylhexan-1-amine hydrochloride is unique due to the presence of both the chlorine atom and the dimethylamine group This combination imparts specific chemical properties and reactivity that are not observed in the similar compounds listed above
Properties
Molecular Formula |
C8H19Cl2N |
|---|---|
Molecular Weight |
200.15 g/mol |
IUPAC Name |
6-chloro-N,N-dimethylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H18ClN.ClH/c1-10(2)8-6-4-3-5-7-9;/h3-8H2,1-2H3;1H |
InChI Key |
HRXWJKCZVIVUBN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCCCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















